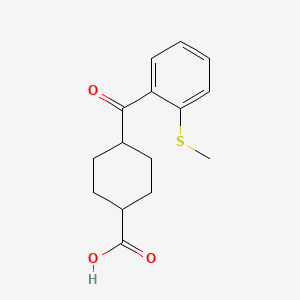
cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid, also known as TMC, is a cyclic carboxylic acid that has been used in various scientific research applications. TMC is a useful reagent for the synthesis of various compounds and has been used in a variety of biochemical and physiological studies. Additionally, possible future directions for research involving TMC will be discussed.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis : Studies have focused on the synthesis and structural analysis of cyclohexane derivatives, including "cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid". For example, Bekkum et al. (2010) explored the preparation of cyclohexanecarboxylic acids starting from t-butylbenzoic acids, providing insights into the hydrogenation processes and fragmentation modes of these compounds (Bekkum, Graaf, Minnen‐Pathuis, Peters, & Wepster, 2010).
Method Development for Metabolite Analysis : Research has been conducted on developing methods for analyzing metabolites of synthetic pyrethroid insecticides, which include cyclohexane carboxylic acid derivatives. Baker et al. (2004) described a high-performance liquid chromatography–tandem mass spectrometry method for quantifying such metabolites in human urine, indicating its application in environmental and health studies (Baker, Olsson, & Barr, 2004).
Catalysis and Oxidation Studies : The role of similar cyclohexane derivatives in catalytic processes has been investigated. Nesterova et al. (2016) studied complexes with isoindole-core ligands as catalysts for alkane oxidation, highlighting the importance of such structures in developing effective catalysts (Nesterova, Kopylovich, & Nesterov, 2016).
Environmental Applications : In environmental sciences, studies have utilized cyclohexane carboxylic acid derivatives to monitor and understand the environmental impact of various chemicals. For instance, the work by Weyrauch et al. (2017) on the conversion of cyclohexane derivatives in anaerobic naphthalene degradation pathways contributes to our understanding of environmental pollutant breakdown processes (Weyrauch, Zaytsev, Stephan, Kocks, Schmitz, Golding, & Meckenstock, 2017).
Propiedades
IUPAC Name |
4-(2-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3S/c1-19-13-5-3-2-4-12(13)14(16)10-6-8-11(9-7-10)15(17)18/h2-5,10-11H,6-9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODVXXKCMLHMFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

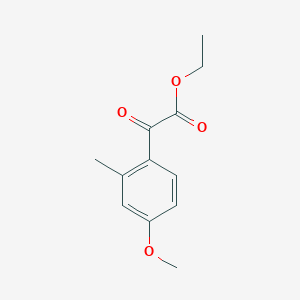
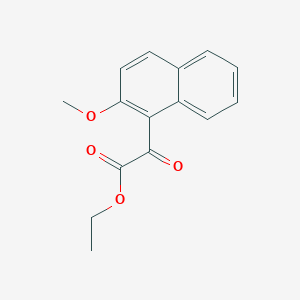
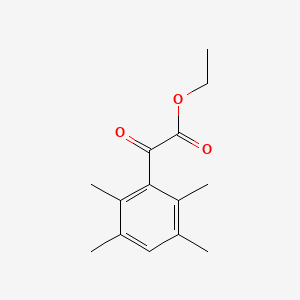
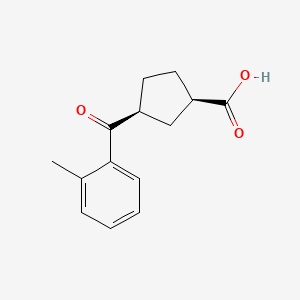
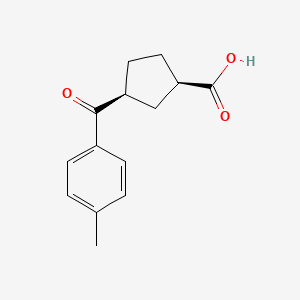
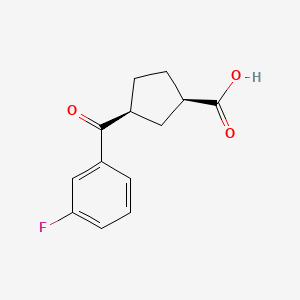
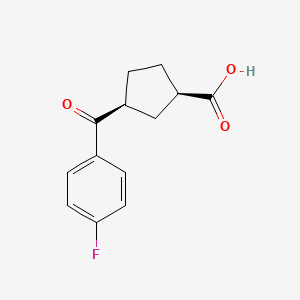
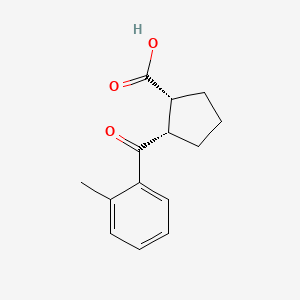
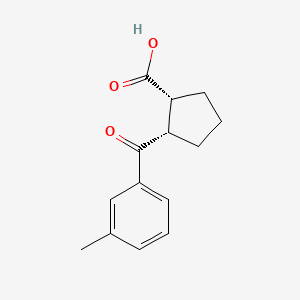
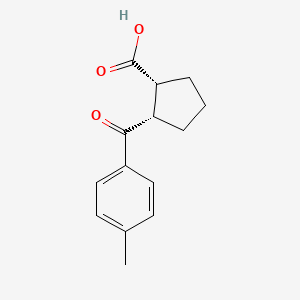
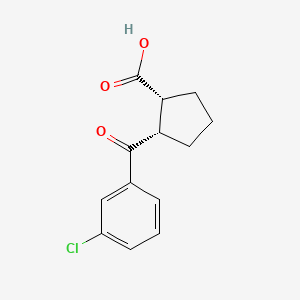
![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323802.png)
![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323803.png)
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323804.png)